molecular formula C15H22N4OS B5641666 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5641666
M. Wt: 306.4 g/mol
InChI Key: TYMJQDWFYZEATB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole and thiazole derivatives involves intricate chemical processes that are tailored to introduce specific functional groups and structural frameworks essential for the desired chemical and physical properties. While specific synthesis details for "N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide" are not directly available, related research provides insights into common methodologies applied in synthesizing similar compounds. For instance, the synthesis of pyrazole derivatives often involves the reaction of corresponding hydrazines with diketones or aldehydes in the presence of acidic or basic catalysts. Thiazole derivatives can be synthesized through a condensation reaction involving amino acids and α-haloketones or through cyclization reactions involving thioamides (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves various spectroscopic and crystallographic techniques. X-ray crystallography, for example, is instrumental in determining the three-dimensional arrangement of atoms within a molecule, providing detailed insights into the molecular geometry and conformation. NMR spectroscopy offers information on the electronic environment of atoms, helping elucidate structural aspects related to the pyrazole and thiazole rings present in the compound. While specific data on the compound might not be readily available, studies on similar compounds highlight the importance of these analytical techniques in understanding molecular structure (Kumara et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with a specific biological target to exert its effect . Without more information, it’s difficult to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. For example, if it’s used as a drug, it would need to be tested for toxicity and side effects .

properties

IUPAC Name

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-4-6-14-17-13(11-21-14)15(20)18(2)8-5-7-12-9-16-19(3)10-12/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMJQDWFYZEATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N(C)CCCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide

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